molecular formula C15H12N2O3S B2861510 1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide CAS No. 1251629-94-3

1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Cat. No. B2861510
M. Wt: 300.33
InChI Key: VUPKPODSIBPFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study presented the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, including compounds similar to the mentioned chemical, as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising antituberculosis activity and were not cytotoxic at evaluated concentrations (Jeankumar et al., 2013).
  • Another research effort synthesized novel 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing the chemical versatility and potential for diverse biological applications of compounds structurally related to the one (Vijayakumar et al., 2014).

Antimicrobial and Antituberculosis Activities

  • Compounds with a similar structure were synthesized and evaluated for their antimicrobial activities. Specifically, 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated antistaphylococcal activity, highlighting their potential as antibacterial agents (Kostenko et al., 2008).

Anti-angiogenic and DNA Cleavage Studies

  • Novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, were synthesized and shown to possess significant anti-angiogenic and DNA cleavage activities. This suggests their potential role in anticancer therapies by inhibiting blood vessel formation and directly interacting with DNA (Kambappa et al., 2017).

properties

IUPAC Name

N-benzyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-12-11(15(20)17-10-6-7-21-13(10)12)14(19)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKPODSIBPFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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